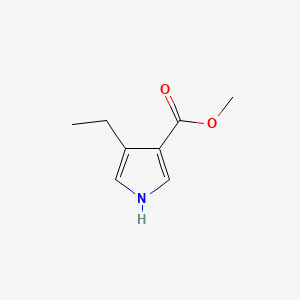

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the cyclization of ethyl acetoacetate with ethylamine in the presence of a strong acid like hydrochloric acid. The reaction mixture is then heated to promote cyclization, resulting in the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-ethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrole-3-methanol derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-ethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of methyl 4-ethyl-1H-pyrrole-3-carboxylate is largely dependent on its chemical structure. The pyrrole ring can interact with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, potentially altering their function.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1H-pyrrole-3-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.

Ethyl 1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-methyl-1H-pyrrole-3-carboxylate: Contains a methyl group at the 2-position, affecting its reactivity and applications.

Uniqueness

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific properties.

Actividad Biológica

Methyl 4-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound (C₈H₁₁NO₂) features a pyrrole ring substituted with an ethyl group at the 4-position and a methyl ester at the 3-position. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of this compound and its derivatives. The compound has shown promising activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | E. coli, S. aureus | 15 | C. albicans | 12 |

| Derivative A | P. aeruginosa, B. cereus | 18 | A. niger | 10 |

| Derivative B | S. typhi, M. luteus | 20 | F. solani | 14 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Evaluation of Anticancer Activity

In a study examining the effects on human lung cancer cells (H146), this compound was found to induce apoptosis, evidenced by increased cleavage of PARP and caspase-3 proteins, which are markers of programmed cell death . The compound's mechanism appears to involve interaction with apoptotic pathways, potentially making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules due to its electrophilic nature. The ester group can undergo hydrolysis to release an active carboxylic acid, which may participate in various biochemical reactions . Additionally, the pyrrole ring's structure allows for interactions with enzymes and receptors, influencing metabolic pathways.

Comparison with Related Compounds

This compound shares structural similarities with other pyrrole derivatives but exhibits unique biological activities due to its specific substitutions.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl 1H-pyrrole-3-carboxylate | Low | Moderate |

| Ethyl 1H-pyrrole-3-carboxylate | Moderate | Low |

This comparison highlights the enhanced biological activities associated with the ethyl substitution at the 4-position, which may contribute to its increased efficacy in both antimicrobial and anticancer applications .

Propiedades

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.